Cas no 2034208-03-0 (2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine)

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine structure
2034208-03-0 structure
Product name:2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
CAS No:2034208-03-0
MF:C18H19N3O5
MW:357.360564470291
CID:5347384

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine Chemical and Physical Properties

Names and Identifiers

    • (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
    • 2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
    • 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
    • Inchi: 1S/C18H19N3O5/c1-23-16-17(20-8-7-19-16)25-12-6-9-21(10-12)18(22)15-11-24-13-4-2-3-5-14(13)26-15/h2-5,7-8,12,15H,6,9-11H2,1H3
    • InChI Key: WNYKTBLVRIOVCD-UHFFFAOYSA-N
    • SMILES: O(C1C(=NC=CN=1)OC)C1CN(C(C2COC3C=CC=CC=3O2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 493
  • Topological Polar Surface Area: 83
  • XLogP3: 1.6

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6488-1371-2μmol
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034208-03-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6488-1371-2mg
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034208-03-0
2mg
$59.0 2023-09-08
Life Chemicals
F6488-1371-4mg
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034208-03-0
4mg
$66.0 2023-09-08
Life Chemicals
F6488-1371-3mg
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034208-03-0
3mg
$63.0 2023-09-08
Life Chemicals
F6488-1371-5mg
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034208-03-0
5mg
$69.0 2023-09-08
Life Chemicals
F6488-1371-1mg
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034208-03-0
1mg
$54.0 2023-09-08
Life Chemicals
F6488-1371-5μmol
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034208-03-0
5μmol
$63.0 2023-09-08

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine Related Literature

Additional information on 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine

Comprehensive Analysis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine (CAS No. 2034208-03-0)

In the realm of pharmaceutical and agrochemical research, 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine (CAS No. 2034208-03-0) has emerged as a compound of significant interest. This molecule, characterized by its intricate heterocyclic structure, combines a benzodioxine moiety with a pyrrolidine ring and a methoxypyrazine group, making it a versatile candidate for various applications. Researchers are particularly drawn to its potential in drug discovery and crop protection, as its unique scaffold offers opportunities for molecular optimization and bioactivity enhancement.

The compound's CAS No. 2034208-03-0 serves as a critical identifier in scientific databases, ensuring precise tracking and referencing. Its IUPAC name, though complex, underscores the meticulous design behind its synthesis. The benzodioxine component, known for its electron-rich aromatic system, contributes to the compound's ability to interact with biological targets, while the pyrrolidine ring introduces conformational flexibility, a feature highly valued in medicinal chemistry. The methoxypyrazine segment further enhances its binding affinity, making it a promising scaffold for kinase inhibitors or GPCR modulators.

Recent trends in AI-driven drug discovery have spotlighted compounds like 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine, as machine learning models increasingly predict their bioactivity profiles. Questions such as "How does molecular docking predict the efficacy of benzodioxine derivatives?" or "What are the latest advancements in pyrrolidine-based therapeutics?" reflect the growing curiosity among researchers. These inquiries align with the compound's potential to address unmet needs in oncology and neurological disorders, where small-molecule modulators are in high demand.

From a synthetic perspective, the preparation of CAS No. 2034208-03-0 involves multi-step organic transformations, including amide coupling and etherification. The benzodioxine-2-carbonyl group is typically introduced via acyl chloride intermediates, while the pyrrolidin-3-yloxy linkage is established through nucleophilic substitution. Such methodologies are frequently discussed in forums focusing on green chemistry and atom economy, as researchers seek sustainable routes to complex molecules. The compound's solubility and stability under physiological conditions are also key considerations, often explored in ADME studies.

In agrochemical applications, 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine has shown promise as a plant growth regulator or pest control agent. Its methoxypyrazine moiety, reminiscent of natural semiochemicals, could interfere with insect olfactory receptors, offering an eco-friendly alternative to traditional pesticides. Queries like "What are the environmental impacts of benzodioxine-based agrochemicals?" or "How do pyrazine derivatives enhance crop yield?" highlight the intersection of this compound with sustainable agriculture.

Looking ahead, the future of CAS No. 2034208-03-0 lies in its adaptability to high-throughput screening platforms and computational modeling. As the scientific community prioritizes precision medicine and targeted therapies, this compound's modular design allows for rapid structure-activity relationship (SAR) studies. Its potential to serve as a lead compound in fragment-based drug design further cements its relevance in modern pharmacology and chemical biology.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd